molecular formula C9H5ClN2 B8284570 2-Chloro-6-(cyanomethyl)benzonitrile

2-Chloro-6-(cyanomethyl)benzonitrile

Cat. No.: B8284570
M. Wt: 176.60 g/mol
InChI Key: TZXRUWPVCPFZBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(cyanomethyl)benzonitrile is a benzonitrile derivative featuring a chloro substituent at the 2-position and a cyanomethyl group at the 6-position of the benzene ring. Nitrile derivatives are often employed as intermediates in pharmaceuticals due to their reactivity and ability to modulate electronic properties.

Properties

Molecular Formula

C9H5ClN2

Molecular Weight

176.60 g/mol

IUPAC Name

2-chloro-6-(cyanomethyl)benzonitrile

InChI

InChI=1S/C9H5ClN2/c10-9-3-1-2-7(4-5-11)8(9)6-12/h1-3H,4H2

InChI Key

TZXRUWPVCPFZBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects: Cyanomethyl (CH₂CN): Enhances electrophilicity, making the compound reactive in nucleophilic additions or cyclization reactions. Comparable to nitrile hydratase substrates in biotransformation studies. Trifluoromethyl (CF₃): Increases lipophilicity and metabolic stability, as seen in 2-Chloro-6-(trifluoromethyl)benzonitrile (predicted boiling point: 236.9°C). Hydroxypropylamine-naphthyl (NPS-2143): Introduces stereospecific allosteric modulation of calcium-sensing receptors (CaSR), enabling therapeutic use in hyperparathyroidism.
  • Synthetic Routes: NPS-2143 Synthesis: Involves epoxide intermediates (e.g., (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile) and regioselective amination. 2-Chloro-6-(phenylthio)benzonitrile: Prepared via nucleophilic aromatic substitution of 2,6-dichlorobenzonitrile with potassium thiophenolate.

Key Research Findings and Data

Thermodynamic and Kinetic Properties

Compound Boiling Point (°C) Density (g/cm³) Solubility
2-Chloro-6-(trifluoromethyl)benzonitrile 236.9 (predicted) 1.43 Low in aqueous media
(R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile - - Soluble in DMSO/THF

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